molecular formula C18H17N B14239352 Quinoline, 6-methyl-2-(1-phenylethyl)- CAS No. 211874-53-2

Quinoline, 6-methyl-2-(1-phenylethyl)-

Cat. No.: B14239352
CAS No.: 211874-53-2
M. Wt: 247.3 g/mol
InChI Key: XSCPWGRJGANVJN-UHFFFAOYSA-N
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Description

Quinoline, 6-methyl-2-(1-phenylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-methyl-2-(1-phenylethyl)-, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid . These methods can be adapted to introduce specific substituents at desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Catalysts such as Lewis acids or transition metals are commonly used to facilitate the reactions .

Properties

CAS No.

211874-53-2

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

6-methyl-2-(1-phenylethyl)quinoline

InChI

InChI=1S/C18H17N/c1-13-8-10-18-16(12-13)9-11-17(19-18)14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3

InChI Key

XSCPWGRJGANVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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